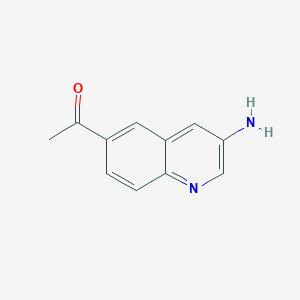

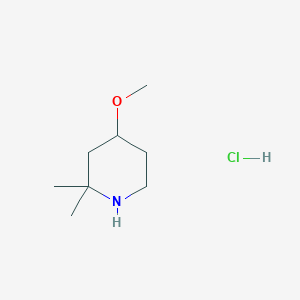

![molecular formula C4H14Cl2N2O B2422750 O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride CAS No. 2848-78-4](/img/structure/B2422750.png)

O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride” is a type of hydroxylamine derivative . Hydroxylamines are a class of organic compounds that contain a hydroxyamine functional group (NH2OH). They are often used as reducing agents in organic synthesis .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines, such as “O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride”, can be achieved through various methods. One common method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves a Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides .Chemical Reactions Analysis

Hydroxylamines, including “O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride”, have shown remarkable potential as electrophilic aminating agents and as a source of the amino group . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts .Physical And Chemical Properties Analysis

“O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride” is a salt with a melting point of 167-172 degrees Celsius .Aplicaciones Científicas De Investigación

Antioxidant and Radical Scavenging Properties

- Application : Researchers have investigated its role as an antioxidant and radical scavenger. AAPH-mediated oxidation studies have revealed its ability to protect biomolecules (such as proteins and lipids) from oxidative damage . Understanding its mechanisms can aid in designing better antioxidant formulations.

Polymerization Initiator in Chemical Industry

- Application : It facilitates smooth, stable, and controllable decomposition reactions, making it valuable for initiating polymerization at low temperatures . Its water solubility enhances its utility in various polymerization reactions.

Gel Properties in Food Chemistry

- Research : A study investigated the effects of AAPH-mediated oxidation on DMPs. Moderate oxidation induced myosin aggregation via covalent bonds, enhancing protein interactions and gel strength. However, high oxidation led to myosin degradation, reducing gelation ability .

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction . It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The future of “O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride” and similar compounds lies in their potential as electrophilic aminating agents . Their ability to facilitate various bond-formation reactions and intra-molecular cyclizations without the need for expensive metal catalysts makes them valuable tools in organic synthesis .

Propiedades

IUPAC Name |

O-[2-(dimethylamino)ethyl]hydroxylamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-6(2)3-4-7-5;;/h3-5H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVSMBHQHHGRSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2848-78-4 |

Source

|

| Record name | O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2422668.png)

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2422672.png)

![Ethyl 1-({5-[(2-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2422676.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2422683.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2422684.png)

![7-benzyl-N-(4-ethylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2422687.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone](/img/structure/B2422688.png)